molecular formula C17H20N6O5 B2447056 (E)-8-(2-(4-hydroxy-3-methoxybenzylidene)hydrazinyl)-7-(2-hydroxypropyl)-3-methyl-1H-purine-2,6(3H,7H)-dione CAS No. 899350-78-8

(E)-8-(2-(4-hydroxy-3-methoxybenzylidene)hydrazinyl)-7-(2-hydroxypropyl)-3-methyl-1H-purine-2,6(3H,7H)-dione

Cat. No.: B2447056
CAS No.: 899350-78-8
M. Wt: 388.384
InChI Key: RZLFMFVWUAHYEE-CNHKJKLMSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-8-(2-(4-hydroxy-3-methoxybenzylidene)hydrazinyl)-7-(2-hydroxypropyl)-3-methyl-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C17H20N6O5 and its molecular weight is 388.384. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Bromophenols and Nucleoside Base Derivatives in Algae

Bromophenols coupled with nucleoside bases, similar in structure to the compound , have been isolated from the red alga Rhodomela confervoides. These compounds, including derivatives of purine dione, are significant for their potential biological activities and structural uniqueness (Ma et al., 2007).

Synthesis of Functional Purine Derivatives

Research on the synthesis of new functional derivatives of purine diones, akin to the specified compound, has shown potential in medical applications. These derivatives, including 8-hydrazinyl-1,3-dimethyl-7-aryl alkyl-1H-purine-2,6(3H,7H)-diones, are studied for their pharmacological potential, including applications in treating depression and other diseases (Korobko, 2016).

Schiff Base Ligands and Chemical Characterization

The synthesis and characterization of Schiff base ligands, which include compounds structurally related to the specified chemical, have been explored. These studies focus on the chemical properties and potential applications of such compounds in various fields (Jun, 2007).

Anticancer Activity of Purine Analogues

The development and testing of various fused purine analogues, including those related to the mentioned compound, have demonstrated potent anticancer activity against a range of cancer cell lines. This research highlights the potential of purine derivatives in cancer treatment (Hassan et al., 2017).

Synthesis of New Antidepressant Compounds

The synthesis of new compounds structurally similar to the given chemical, specifically purine-2,6-diones, has shown promising results in exhibiting antidepressant activity. This suggests potential applications in the field of mental health treatment (Khaliullin et al., 2018).

Properties

IUPAC Name

8-[(2E)-2-[(4-hydroxy-3-methoxyphenyl)methylidene]hydrazinyl]-7-(2-hydroxypropyl)-3-methylpurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N6O5/c1-9(24)8-23-13-14(22(2)17(27)20-15(13)26)19-16(23)21-18-7-10-4-5-11(25)12(6-10)28-3/h4-7,9,24-25H,8H2,1-3H3,(H,19,21)(H,20,26,27)/b18-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZLFMFVWUAHYEE-CNHKJKLMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN1C2=C(N=C1NN=CC3=CC(=C(C=C3)O)OC)N(C(=O)NC2=O)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(CN1C2=C(N=C1N/N=C/C3=CC(=C(C=C3)O)OC)N(C(=O)NC2=O)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N6O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.